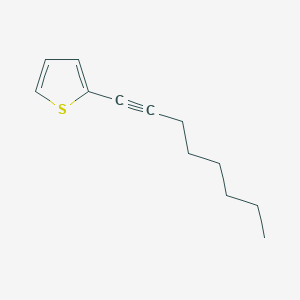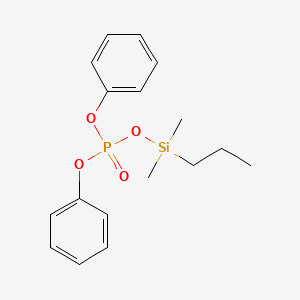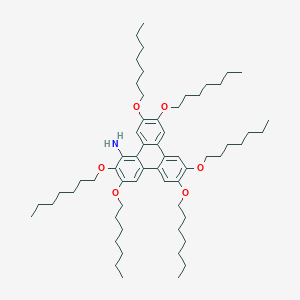
Thiophene, 2-(1-octynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-(1-octynyl)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The compound Thiophene, 2-(1-octynyl)- is characterized by the presence of an octynyl group attached to the second position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(1-octynyl)- can be achieved through several methods. One common approach involves the reaction of thiophene with 1-octyne in the presence of a suitable catalyst. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Thiophene, 2-(1-octynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-(1-octynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triple bond in the octynyl group to a double or single bond.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Thiophene, 2-(1-octynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of Thiophene, 2-(1-octynyl)- involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions, while the octynyl group can undergo various chemical modifications. These interactions and modifications can influence the compound’s biological activity and its ability to interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound without the octynyl group.
2-Methylthiophene: A similar compound with a methyl group instead of an octynyl group.
2-Phenylthiophene: A compound with a phenyl group at the 2-position.
Uniqueness
Thiophene, 2-(1-octynyl)- is unique due to the presence of the octynyl group, which imparts distinct chemical properties and reactivity. The long alkynyl chain can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
391669-53-7 |
|---|---|
Formule moléculaire |
C12H16S |
Poids moléculaire |
192.32 g/mol |
Nom IUPAC |
2-oct-1-ynylthiophene |
InChI |
InChI=1S/C12H16S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-6H2,1H3 |
Clé InChI |
YOUHYDPDOBFDCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)


![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)


